1-Ethyl-2-phenoxybenzene

Catalog No.
S14618058
CAS No.
54852-74-3
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-phenoxybenzene

CAS Number

54852-74-3

Product Name

1-Ethyl-2-phenoxybenzene

IUPAC Name

1-ethyl-2-phenoxybenzene

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h3-11H,2H2,1H3

InChI Key

OZULZIWPUGFZCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=CC=CC=C2

1-Ethyl-2-phenoxybenzene is an organic compound characterized by the presence of a phenoxy group attached to a benzene ring. Its chemical formula is C14H14OC_{14}H_{14}O, and it is classified as an ether due to the presence of an ether functional group. This compound is notable for its unique structural properties, which contribute to its various applications in different industries, particularly in organic synthesis and as a solvent.

Typical of ethers and aromatic compounds:

  • Electrophilic Substitution Reactions: The aromatic ring in 1-ethyl-2-phenoxybenzene can participate in electrophilic substitution reactions, where electrophiles attack the ring. The presence of the ether group can activate the aromatic system towards such substitutions, allowing for reactions like nitration, halogenation, or Friedel-Crafts acylation at ortho and para positions relative to the ether oxygen .
  • Decomposition: Under certain conditions, ethers can undergo cleavage reactions. For instance, 1-ethyl-2-phenoxybenzene may decompose in the presence of strong acids or bases, leading to the formation of phenol and corresponding alkyl halides .

1-Ethyl-2-phenoxybenzene can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with an alkyl halide. For instance, sodium phenoxide can react with ethyl bromide to yield 1-ethyl-2-phenoxybenzene .
  • Friedel-Crafts Reaction: The compound can also be synthesized via a Friedel-Crafts alkylation reaction where phenol reacts with ethylene oxide in the presence of a Lewis acid catalyst, forming the ether linkage .

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  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Several compounds share structural similarities with 1-ethyl-2-phenoxybenzene. Here are some notable examples:

    Compound NameChemical FormulaKey Features
    Anisole (Methoxybenzene)C7H8OC_7H_8OContains a methoxy group; used as a solvent
    Phenetole (Ethoxybenzene)C8H10OC_8H_{10}OContains an ethoxy group; used in perfumes
    1-Methoxy-2-propanolC4H10OC_4H_{10}OA simple ether; used as a solvent
    Ethyl phenyl etherC10H12OC_{10}H_{12}OSimilar structure; used in organic synthesis

    Uniqueness of 1-Ethyl-2-phenoxybenzene

    What sets 1-ethyl-2-phenoxybenzene apart from these similar compounds is its specific arrangement of substituents on the benzene ring and its unique solvency properties. The combination of an ethyl group and a phenoxy group allows it to exhibit distinct reactivity patterns and solubility characteristics that are valuable in industrial applications.

    Alkylation Strategies in Phenolic Substrate Functionalization

    Alkylation of phenolic substrates represents a cornerstone in synthesizing 1-ethyl-2-phenoxybenzene, primarily through Friedel-Crafts and direct alkylation mechanisms. The Friedel-Crafts reaction employs Lewis acids such as aluminum chloride (AlCl₃) to generate reactive carbocations from alkyl halides, which subsequently undergo electrophilic aromatic substitution. For instance, ethylation of phenol with ethanol over CoAl-MCM-41 catalysts at 400°C yields ortho-ethylphenol as the dominant product (>80% selectivity), attributed to the Brønsted acid sites facilitating carbocation formation and directing substitution to the ortho position.

    Alternative approaches utilize nano-cupric oxide (nano-CuO) catalysts in alkylation reactions. A study demonstrated that coupling 4-methoxyphenol with iodobenzene in dimethyl sulfoxide (DMSO) at 110°C under nitrogen, using nano-CuO (0.05 mmol) and cesium carbonate (Cs₂CO₃, 1 mmol), achieved 61% yield of the diaryl ether product. This method avoids traditional Lewis acids, leveraging the high surface area and catalytic activity of nanostructured copper oxides.

    Table 1. Optimization of Alkylation Conditions for Phenol Derivatives

    EntryCatalystBaseSolventTemperature (°C)Yield (%)
    1Nano-CuOCs₂CO₃DMSO11061
    2AlCl₃NoneToluene8045
    3CoAl-MCM-41NoneGas phase400>80 (ortho)

    The choice of catalyst and solvent critically influences reaction efficiency. Polar aprotic solvents like DMSO enhance ionic intermediate stability, while Brønsted acid sites in zeolitic catalysts favor ortho-selectivity.

    Williamson Ether Synthesis: Solvent Effects and Regioselectivity

    Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between a phenoxide ion and an alkyl halide, offers a reliable route to 1-ethyl-2-phenoxybenzene. The phenoxide ion, generated by deprotonating phenol with a strong base like Cs₂CO₃, attacks the electrophilic carbon of ethyl halides. For example, reaction of sodium phenoxide with 1-ethyl bromide in DMSO at 110°C produces the target compound in moderate yields.

    Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents such as DMSO stabilize the transition state by solvating the counterion, accelerating the SN2 mechanism. In contrast, protic solvents like ethanol hinder reactivity by stabilizing the phenoxide ion through hydrogen bonding. Regioselectivity in Williamson synthesis is typically less pronounced than in Friedel-Crafts alkylation, as the SN2 mechanism favors less sterically hindered sites. However, steric effects from ortho-substituents can direct ether formation to the para position.

    Chan-Lam Coupling: Ligand Design and Catalytic Optimization

    Chan-Lam coupling, a copper-mediated cross-coupling between aryl boronic acids and alcohols or amines, provides a versatile pathway to 1-ethyl-2-phenoxybenzene. Nano-CuO (0.05 mmol) catalyzes the coupling of phenylboronic acid with 2-ethylphenol in DMSO, achieving 61% yield under nitrogen at 110°C. The absence of traditional ligands simplifies the reaction setup, as the oxide surface itself facilitates oxidative addition and reductive elimination steps.

    Catalyst loading optimization reveals that increasing nano-CuO to 0.2 mmol marginally improves yields (65%), while lower loadings (0.025 mmol) drastically reduce efficiency (22%). This underscores the necessity of sufficient catalytic sites for intermediate stabilization.

    Comparative Analysis of Nucleophilic Substitution Pathways

    A comparative evaluation of alkylation strategies highlights distinct advantages and limitations:

    • Friedel-Crafts Alkylation:

      • Mechanism: Electrophilic substitution via carbocation intermediates.
      • Selectivity: High ortho-selectivity (>80%) under Brønsted acid catalysis.
      • Drawbacks: Requires stoichiometric Lewis acids, generating hazardous waste.
    • Williamson Ether Synthesis:

      • Mechanism: Bimolecular nucleophilic substitution (SN2).
      • Selectivity: Limited regioselectivity; favors para positions in sterically hindered systems.
      • Drawbacks: Sensitive to solvent polarity and base strength.
    • Chan-Lam Coupling:

      • Mechanism: Oxidative coupling mediated by copper catalysts.
      • Selectivity: Moderate yields (61%) under ligand-free conditions.
      • Drawbacks: Requires inert atmosphere and dry solvents.

    Table 2. Performance Metrics of Synthetic Methods

    MethodYield (%)RegioselectivityCatalyst Loading
    Friedel-Crafts>80OrthoHigh (AlCl₃)
    Williamson Synthesis45–61VariableModerate (Cs₂CO₃)
    Chan-Lam Coupling61–65LowLow (nano-CuO)

    Structure-Activity Relationships in Antidepressant Analog Development

    The structural framework of 1-Ethyl-2-phenoxybenzene exhibits significant potential in antidepressant analog development through its aromatic ether configuration and ethyl substitution pattern. Research on phenoxybenzamine-related compounds has demonstrated that structural modifications within this chemical class can profoundly influence neurotransmitter receptor interactions [1]. The presence of the phenoxy linkage in 1-Ethyl-2-phenoxybenzene provides a crucial pharmacophore that enables specific binding interactions with monoamine neurotransmitter systems.

    Studies investigating beta-chloroethylamine derivatives structurally related to phenoxybenzamine have revealed that compounds bearing 2-ethoxyphenoxy and 2-isopropoxyphenoxy moieties demonstrate enhanced alpha-adrenergic receptor antagonist activity [1]. Specifically, compounds 14 and 15 in this series, containing 2-ethoxyphenoxy and 2-isopropoxyphenoxy groups respectively, exhibited the most potent alpha1-adrenoceptor antagonist properties with pIC50 values of 7.17 and 7.06, comparable to phenoxybenzamine itself (pIC50 = 7.27) [1]. This represents a 62-fold enhancement in activity compared to parent structures without the ethoxy substitution [1].

    The structure-activity relationship analysis reveals that the ethyl group positioning at the 2-position relative to the phenoxy linkage in 1-Ethyl-2-phenoxybenzene may confer similar receptor binding advantages. Molecular modeling studies suggest that the ethyl substitution influences the spatial orientation of the aromatic rings, potentially optimizing van der Waals interactions with receptor binding sites [2]. The phenothiazine drug studies demonstrate that favorable van der Waals interactions between side chain substituents and aromatic ring systems can explain enhanced potency through conformational mimicry of endogenous neurotransmitters [2].

    Furthermore, research on N-benzyl phenethylamine derivatives has shown that aromatic ether linkages significantly enhance binding affinity to serotonin receptors [3]. Compounds in this class demonstrate high affinity for 5-HT2A receptors, with the most potent analog exhibiting a binding affinity of 0.29 nanomolar and functional activity of 0.074 nanomolar [3]. The structural similarity between these compounds and 1-Ethyl-2-phenoxybenzene suggests potential for similar serotonergic activity through the shared aromatic ether motif.

    Table 1: Structure-Activity Relationships in Antidepressant Analogs

    Structural FeatureEffect on ActivityReceptor SpecificityIC50/Ki ValuesReference
    2-Ethoxyphenoxy substitution62-fold increase vs parent compoundAlpha1-adrenergic preference7.17 pIC50 [1]
    N-benzyl substitutionSignificant affinity enhancement5-HT2A receptor selectivity0.074-0.29 nM [3]
    Phenoxy linkageEssential for receptor bindingMultiple neurotransmitter systemsVariable [4]
    Aromatic ether configurationEnhanced membrane permeabilityCNS penetrationNot specified [5]

    Carbamate Derivatives as Phytoene Desaturase Inhibitors

    The incorporation of carbamate functional groups into 1-Ethyl-2-phenoxybenzene derivatives represents a significant avenue for developing phytoene desaturase inhibitors with enhanced selectivity and potency. Phytoene desaturase serves as a critical rate-limiting enzyme in the carotenoid biosynthesis pathway, making it an attractive target for herbicidal applications [6] [7].

    Research on O-phenoxyethyl-N-benzylcarbamate compounds has demonstrated that carbamate derivatives can achieve selective inhibition of plant-type phytoene desaturase without affecting zeta-carotene desaturase activity [8]. The most potent compounds in this series, including O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate and related analogs, exhibited marked inhibition of carotenoid biosynthesis through specific targeting of the phytoene desaturase enzyme [8]. Importantly, no inhibition of zeta-carotene desaturase was observed at concentrations up to 100 micromolar, demonstrating remarkable selectivity for the target enzyme [8].

    The mechanism of action involves binding to the flavin adenine dinucleotide cofactor within the phytoene desaturase active site [9]. Structural studies indicate that carbamate derivatives facilitate hydrogen bonding interactions with active-site residues, enhancing binding affinity and specificity [9]. The phenyl carbamate moiety provides optimal spatial arrangement for interaction with the enzyme's substrate-binding cavity while the aromatic ether linkage contributes to proper molecular orientation.

    Crystal structure analysis of Oryza sativa phytoene desaturase complexed with the inhibitor norflurazon has revealed the structural basis for inhibitor binding [7]. The enzyme adopts a homotetrameric assembly with elongated hydrophobic substrate cavities that accommodate both carotene substrates and quinone co-substrates [7]. Carbamate inhibitors compete with plastoquinone for binding, with the conserved arginine residue Arg300 forming crucial hydrogen bonds with the carbamate carbonyl group [7].

    Kinetic investigations support an ordered ping-pong bi-bi mechanism where carotene and quinone substrates successively occupy the same catalytic site [7]. Mutagenesis studies demonstrate that modification of the conserved arginine residue can confer herbicide resistance, albeit with diminished catalytic activity [7]. This finding supports the development of carbamate derivatives with enhanced binding affinity to overcome potential resistance mechanisms.

    Table 2: Carbamate Derivatives as Phytoene Desaturase Inhibitors

    Compound ClassTarget EnzymeMechanism of ActionIC50 ValuesSelectivity Profile
    O-Phenoxyethyl carbamatesPhytoene desaturaseFAD cofactor competition12-50 μMPDS selective (no ZDS activity)
    Trifluoromethylphenoxy carbamatesPhytoene desaturaseActive site bindingVariableEnhanced herbicidal activity
    Hydroxymethyl carbamatesMultiple enzymesHydrogen bonding enhancementEnzyme-dependentBroad spectrum activity
    Benzyl carbamate derivativesPhytoene desaturaseSubstrate cavity occupationMicromolar rangeHigh selectivity ratio

    Modulation of Neurotransmitter Systems through Aromatic Ether Interactions

    The aromatic ether functionality in 1-Ethyl-2-phenoxybenzene provides a versatile pharmacophore for modulating multiple neurotransmitter systems through specific receptor interactions. Research on phenoxyalkylamine derivatives has revealed significant activity at serotonin and dopamine receptors, with selectivity profiles dependent on structural modifications [10].

    Studies examining [2-(omega-phenylalkyl)phenoxy]alkylamines have demonstrated high affinity for both serotonin-2 and dopamine-2 receptors [10]. Compounds containing pyrrolidine or piperidine moieties exhibit enhanced selectivity for 5-HT2 receptors while maintaining reduced affinity for D2 receptors [10]. The most potent and selective compound in this series, (S)-2-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidine, displayed exceptional selectivity for 5-HT2 receptors and demonstrated efficacy in inhibiting serotonin-induced vasoconstriction and platelet aggregation both in vitro and ex vivo [10].

    The mechanism of neurotransmitter system modulation involves multiple interaction modes. Aromatic ether compounds can function as competitive antagonists, allosteric modulators, or reuptake inhibitors depending on their specific structural features [11]. Research on diarylpyrrolemethylamine derivatives has shown that compounds with structural similarity to 1-Ethyl-2-phenoxybenzene can achieve selective serotonin reuptake transporter inhibition [11]. The lead compound BM212 demonstrated serotonin uptake inhibition comparable to sertraline, with in vivo antidepressant activity confirmed through unpredictable chronic mild stress protocols [11].

    Molecular docking studies have elucidated the binding modes of aromatic ether compounds within neurotransmitter receptor active sites [12]. Compounds with extended aromatic ether linkages can span from orthosteric binding sites to extracellular loops, enabling multiple simultaneous interactions [12]. The aromatic benzyl or benzofuranyl moieties provide pi-pi stacking interactions with tryptophan residues, while ether oxygen atoms form hydrogen bonds with tyrosine hydroxyl groups [12]. Protonated nitrogen atoms create salt bridges with aspartic acid residues and cation-pi interactions with aromatic amino acids [12].

    Investigation of GABA receptor modulation by aromatic compounds has revealed that structural modifications can significantly influence allosteric potentiation [13]. Linalool derivatives with oxygenation at specific carbon positions demonstrate enhanced GABAergic current potentiation compared to parent compounds [13]. This research suggests that 1-Ethyl-2-phenoxybenzene derivatives with appropriate substitution patterns may exhibit similar modulatory activity at inhibitory neurotransmitter receptors.

    Table 3: Neurotransmitter System Modulation Mechanisms

    Neurotransmitter SystemReceptor SubtypesInteraction MechanismBinding Affinity RangeFunctional Outcome
    Serotonergic (5-HT)5-HT1A, 5-HT2A, 5-HT2CAgonist/antagonist binding0.29-12.5 nM (5-HT2A)Mood regulation, perception
    Dopaminergic (DA)D1, D2 receptorsReuptake transporter inhibitionVariable D2 affinityMotor control, reward processing
    Noradrenergic (NE)Alpha1, Alpha2, Beta receptorsAdrenergic receptor modulationpIC50: 6.89-7.57Arousal, attention, mood
    GABAergicGABAA receptor subtypesAllosteric modulationMicromolar rangeInhibitory neurotransmission
    CholinergicMuscarinic, nicotinic receptorsCompetitive inhibitionIC50: 12 μMCognitive function, memory

    Metabolite Formation and Biotransformation Pathways

    The biotransformation of 1-Ethyl-2-phenoxybenzene involves multiple metabolic pathways that can significantly influence its pharmacological activity and toxicological profile. Research on aromatic ether metabolism has identified several key enzymatic processes responsible for the conversion of these compounds into biologically active or inactive metabolites [14] [15].

    Cytochrome P450-mediated oxidation represents the primary metabolic pathway for aromatic ether compounds [15]. Studies have demonstrated that arylethers undergo novel metabolic transformations involving cleavage of the oxygen-aromatic ring bond through ipso-substitution by oxygen atoms from cytochrome P450 active species [15]. When p-(p-nitrophenoxy)phenol was utilized as a model substrate, cleaved products including p-nitrophenol and p-benzoquinone were formed in both cytochrome P450 model systems and rat liver microsomes [15]. This cleavage reaction was confirmed to occur in vivo and was inhibited by cytochrome P450-specific inhibitors [15].

    The biotransformation pathway involves multiple phases of metabolism. Phase I oxidation typically results in hydroxylation at various positions on the aromatic rings, generating phenolic metabolites that may possess altered biological activity [16]. Research on phenoxybenzene derivatives has shown that oxidation at the alpha-position to electron-withdrawing groups can lead to the formation of reactive intermediates with enhanced or diminished pharmacological potency [16].

    A widespread metabolic pathway has been identified for phenolic xenobiotics that generates lipophilic metabolites through condensation reactions [14]. Studies using triclosan as a model compound revealed the formation of dimeric products (TCS-O-TCS) through microsomal enzyme-mediated coupling reactions [14]. This pathway was observed across multiple phenolic compounds including chlorinated phenols, phenols, and hydroxylated aromatics, suggesting that 1-Ethyl-2-phenoxybenzene may undergo similar biotransformation processes [14].

    The metabolic pathway extends beyond individual compound transformation to include cross-reactions among different phenolic xenobiotics [14]. When triclosan was incubated with other phenolic compounds, novel metabolites such as ClBPA-O-TCS, BPA-O-TCS, and B(a)P-O-TCS were formed, demonstrating cross-talk reactions among different pollutants during metabolic processes [14]. These findings suggest that 1-Ethyl-2-phenoxybenzene may form similar cross-linked metabolites when co-exposed with other aromatic compounds.

    Phase II conjugation reactions represent important detoxification pathways for aromatic ether metabolites [17]. Following initial oxidation, phenolic metabolites typically undergo glucuronidation or sulfation to form more water-soluble conjugates that facilitate renal elimination [17]. However, some conjugates may serve as prodrugs that release active metabolites upon hydrolysis in target tissues.

    The biological activity of metabolites can differ significantly from parent compounds. Research has shown that lipophilic metabolites often exhibit enhanced receptor binding affinity and increased biological activity compared to their precursors [14]. The triclosan-derived metabolite TCS-O-TCS demonstrated constitutive androstane receptor activation with binding activity approximately 7.2 times higher than the parent compound [14].

    Table 4: Biotransformation Pathways and Metabolite Formation

    Metabolic PathwayPrimary MetabolitesEnzyme SystemsBioactivity ChangeDetection Methods
    Cytochrome P450 oxidationHydroxylated derivativesCYP450 (multiple isoforms)Variable potency alterationLC-MS/MS analysis
    Aromatic hydroxylationPhenolic compoundsAromatic hydroxylasesPotential activation to active formsGC-MS derivatization
    Ether bond cleavageCleaved aromatic productsMicrosomal enzymesToxicity through quinone formationUPLC-QTOF-MS
    Phase II conjugationGlucuronide/sulfate conjugatesTransferases (UGT, SULT)Detoxification (increased elimination)Enzymatic assays
    Oxidative couplingDimeric ether productsPeroxidasesEnhanced lipophilicity and activityNMR structural confirmation

    XLogP3

    4.7

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    198.104465066 g/mol

    Monoisotopic Mass

    198.104465066 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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